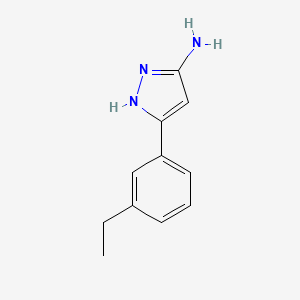

5-(3-乙基苯基)-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(3-Ethylphenyl)-1H-pyrazol-3-amine” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “3-Ethylphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with an ethyl group (a carbon chain of two carbon atoms) attached .

Synthesis Analysis

While specific synthesis methods for “5-(3-Ethylphenyl)-1H-pyrazol-3-amine” are not available, similar compounds often involve reactions with thiosemicarbazide .科学研究应用

新型合成方法

Ghaedi 等人 (2015) 的一项研究提出了一种通过吡唑-5-胺衍生物缩合来高效合成新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸盐产物的方法。该方法突出了以良好收率制备新的 N-稠合杂环产物的效用,展示了该化学物质在促进复杂有机反应和扩展杂环化合物库中的作用 (Ghaedi 等人,2015)。

抗青光眼活性

Kasımoğulları 等人 (2010) 合成了对碳酸酐酶同工酶表现出抑制作用的吡唑羧酸衍生物,在抗青光眼治疗中具有潜在应用。这强调了该化学物质在开发针对特定生物途径的治疗剂中的重要性 (Kasımoğulları 等人,2010)。

缓蚀

Dohare 等人 (2017) 的研究探讨了使用吡唑衍生物作为低碳钢的缓蚀剂,这对于酸洗工艺等工业应用至关重要。该研究提供了对缓蚀的分子机制的见解,并提出了在材料科学中的实际应用 (Dohare 等人,2017)。

抗炎和抗癌活性

Bansal 等人 (2020) 合成了噻唑偶联吡唑衍生物,表现出显着的细胞凋亡诱导、抗感染特性和细胞毒活性。这些发现证明了 5-(3-乙基苯基)-1H-吡唑-3-胺衍生物在开发治疗感染和癌症的新型治疗剂中的潜力 (Bansal 等人,2020)。

未来方向

作用机制

Target of Action

Similar compounds such as pyrazoles have been found to interact with various targets like the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to inhibit the activation of egfr tyrosine kinase through competitive binding of the atp-binding domain of the receptor .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of egfr and egfr-related pathways . This inhibition can lead to antitumor effects, as EGFR dysfunction is often observed in cancer cells .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as quinazolin-4(3h)-ones, have been studied . These studies could provide a basis for understanding the potential ADME properties of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine.

Result of Action

Similar compounds, such as pyrazole derivatives, have been reported to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that 5-(3-Ethylphenyl)-1H-pyrazol-3-amine could potentially have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions could potentially affect its stability and efficacy . .

属性

IUPAC Name |

5-(3-ethylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNMVEXQDGNUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)

![[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2918680.png)

![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)

![N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2918693.png)

![5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2918695.png)

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-N-propylpiperidine-4-carboxamide](/img/structure/B2918696.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2918697.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918698.png)

![2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2918699.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2918701.png)